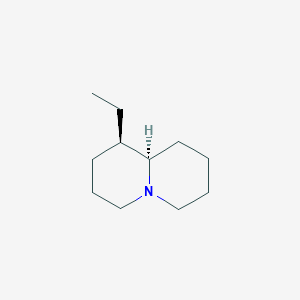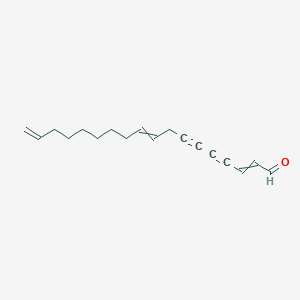
Octadeca-2,9,17-triene-4,6-diynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-2,9,17-triene-4,6-diynal is an organic compound with the molecular formula C18H24O. It is characterized by the presence of three double bonds and two triple bonds within its carbon chain, making it a polyunsaturated compound. This unique structure imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,9,17-triene-4,6-diynal typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo coupling reactions to form the desired polyunsaturated structure. For instance, the reaction between a terminal alkyne and an alkene in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-2,9,17-triene-4,6-diynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Octadeca-2,9,17-triene-4,6-diynal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of octadeca-2,9,17-triene-4,6-diynal involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadeca-2,9,16-trien-12,14-diynal: Similar structure with slight variations in the position of double and triple bonds.
Octa-2,4,6-triene: Contains three double bonds but lacks the triple bonds present in octadeca-2,9,17-triene-4,6-diynal.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62706-54-1 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
octadeca-2,9,17-trien-4,6-diynal |
InChI |
InChI=1S/C18H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,16-18H,1,3-8,11H2 |
Clé InChI |
YYLRGBUNZYXRJR-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCC=CCC#CC#CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



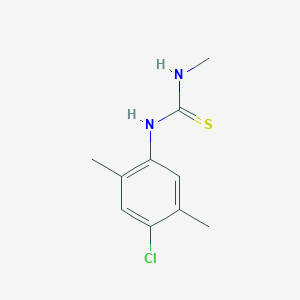
![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)

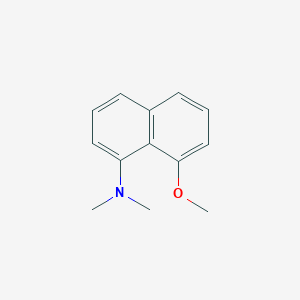

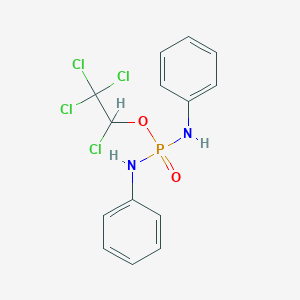
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
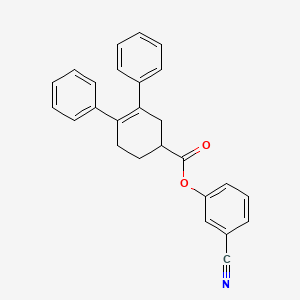
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)

